Ethyl 11H-perfluoroundecanoate

Description

BenchChem offers high-quality Ethyl 11H-perfluoroundecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 11H-perfluoroundecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F20O2/c1-2-35-4(34)6(18,19)8(22,23)10(26,27)12(30,31)13(32,33)11(28,29)9(24,25)7(20,21)5(16,17)3(14)15/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQORHOKRJWQEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371928 | |

| Record name | Ethyl 11H-perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649-56-5 | |

| Record name | Ethyl 11H-perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 11H-perfluoroundecanoate: Molecular Structure, Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11H-perfluoroundecanoate, bearing the CAS number 1649-56-5, is a specialty fluorinated compound characterized by its long, highly fluorinated carbon chain terminating in an ethyl ester group. This unique molecular architecture imparts a distinct set of physicochemical properties, rendering it a molecule of significant interest in materials science and, increasingly, in the pharmaceutical and biomedical fields. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. As a member of the per- and polyfluoroalkyl substances (PFAS) family, understanding its behavior, synthesis, and safe handling is paramount for its responsible application in research and development.

This technical guide provides a comprehensive overview of Ethyl 11H-perfluoroundecanoate, from its fundamental molecular characteristics to its potential applications in drug delivery and medical imaging. It is designed to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of fluorinated compounds.

Molecular Structure and Identification

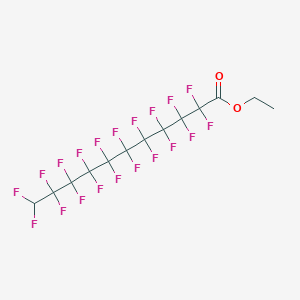

Ethyl 11H-perfluoroundecanoate is systematically named ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate. Its structure consists of a ten-carbon chain fully saturated with fluorine atoms, followed by a methylene group (the "11H"), and terminated by an ethyl ester functional group.

The presence of the highly electronegative fluorine atoms creates a molecule with a unique electronic profile. The C-F bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of the perfluorinated chain. This chain is also both hydrophobic and lipophobic, a property known as fluorous character.

CAS Number: 1649-56-5[1]

Molecular Formula: C₁₃H₆F₂₀O₂[1]

Molecular Weight: 574.15 g/mol [1]

Caption: Molecular Structure of Ethyl 11H-perfluoroundecanoate.

Physicochemical Properties

The distinct properties of Ethyl 11H-perfluoroundecanoate are a direct consequence of its highly fluorinated structure. These properties are critical for its handling, processing, and application.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 243.9 °C at 760 mmHg | [2] |

| Density | 1.611 g/cm³ | [2][3] |

| Flash Point | 98.5 °C | [3] |

| Vapor Pressure | 0.0312 mmHg at 25 °C | [2][3] |

| Refractive Index | 1.301 | [2] |

| Solubility | Poorly soluble in water; soluble in organic solvents | [1] |

| LogP (predicted) | 6.53230 | [2] |

Synthesis of Ethyl 11H-perfluoroundecanoate: A Representative Protocol

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Ethyl 11H-perfluoroundecanoate.

Experimental Protocol (Adapted from a similar esterification)

-

Materials:

-

11H-Perfluoroundecanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous potassium carbonate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11H-perfluoroundecanoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly distill the excess ethanol at atmospheric pressure.

-

Dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 11H-perfluoroundecanoate.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for Ethyl 11H-perfluoroundecanoate, the following characterization data is predicted based on the analysis of its structural analogues and general principles of spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.

-

C=O Stretch: A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ .

-

C-O Stretch: Two or more bands are anticipated in the region of 1300-1000 cm⁻¹ .

-

C-F Stretch: Strong absorptions due to the numerous C-F bonds will be present in the fingerprint region, typically between 1300-1100 cm⁻¹ .

-

C-H Stretch: Absorptions corresponding to the C-H bonds of the ethyl group and the methylene group adjacent to the perfluorinated chain will appear around 2980-2850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the methylene group adjacent to the perfluorinated chain.

-

-OCH₂CH₃: A quartet around 4.1-4.2 ppm .

-

-OCH₂CH₃: A triplet around 1.2-1.3 ppm .

-

-CF₂CH₂-: A triplet of triplets (due to coupling with adjacent CF₂ and CH₂ groups) is predicted to be significantly downfield due to the electron-withdrawing effect of the perfluoroalkyl chain, likely in the range of 2.5-3.0 ppm .

¹³C NMR: The carbon NMR will show distinct signals for the carbons in the ethyl group, the carbonyl carbon, and the carbons in the perfluorinated chain.

-

C=O: Expected in the range of 160-170 ppm .

-

-OCH₂CH₃: Around 60-62 ppm .

-

-OCH₂CH₃: Around 14 ppm .

-

-CF₂CH₂-: The chemical shift of this carbon will be influenced by the adjacent fluorines and is predicted to be in the range of 30-40 ppm .

-

-CF₂- and -CF₃: A series of signals for the fluorinated carbons will be observed between 105-125 ppm .

¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The spectrum will show multiple signals corresponding to the different fluorine environments along the perfluorinated chain. The chemical shifts are highly sensitive to the position of the CF₂ group relative to the ester and the terminal CF₃ group.

-

-CF₃: A triplet is expected around -81 ppm .

-

-CF₂- groups: A series of complex multiplets are anticipated in the range of -115 to -127 ppm .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to extensive fragmentation of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 574) may be observed, though it could be of low intensity.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) and the cleavage of the C-C bonds in the perfluorinated chain, leading to a series of perfluoroalkyl fragment ions. A prominent peak at m/z 88, corresponding to a rearrangement product, is often characteristic of ethyl esters.

Applications in Drug Development and Research

The unique properties of perfluorinated compounds like Ethyl 11H-perfluoroundecanoate make them attractive for various applications in the pharmaceutical and biomedical fields.

Drug Delivery Systems

Perfluoroalkyl-containing molecules are being explored for their potential to enhance drug delivery. Their hydrophobic and lipophobic nature can be leveraged to create stable emulsions and nanoparticles for encapsulating and delivering therapeutic agents. These systems can improve the solubility and bioavailability of poorly water-soluble drugs. The inertness and stability of the perfluorinated chain can also protect the encapsulated drug from degradation.

Medical Imaging

The high fluorine content of molecules like Ethyl 11H-perfluoroundecanoate makes them potential contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI is a non-invasive imaging technique that can be used to track the in vivo distribution of labeled cells or drug delivery vehicles. The absence of a natural fluorine background in biological tissues provides a high signal-to-noise ratio, enabling sensitive and specific imaging. Perfluorocarbon emulsions have been investigated as contrast agents for various imaging modalities, including MRI and ultrasonography.

Caption: Key properties of Ethyl 11H-perfluoroundecanoate and their relevance to drug development applications.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling Ethyl 11H-perfluoroundecanoate. It is essential to consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

Ethyl 11H-perfluoroundecanoate is a fascinating molecule with a unique combination of properties derived from its highly fluorinated structure. While its primary applications have traditionally been in materials science, its potential in the realm of drug development is increasingly being recognized. Its utility as a component in advanced drug delivery systems and as a contrast agent for ¹⁹F MRI highlights the growing importance of fluorinated compounds in biomedical research. A thorough understanding of its synthesis, characterization, and safe handling is crucial for unlocking its full potential in these innovative applications. Further research into the biological interactions and in vivo behavior of this and similar perfluorinated esters will undoubtedly pave the way for new advancements in therapeutics and diagnostics.

References

-

GlobalChemMall. (n.d.). Ethyl 11H-perfluoroundecanoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 11H-perfluoroundecanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Ethyl 11H-perfluoroundecanoate, a valuable fluorinated compound with applications in materials science and as a building block in pharmaceutical and agrochemical research. The synthesis is achieved through the robust and well-established Fischer esterification of 11H-perfluoroundecanoic acid with ethanol, utilizing an acid catalyst. This document elucidates the underlying chemical principles, provides a step-by-step methodology, and addresses critical safety considerations associated with handling perfluorinated substances.

Introduction: The Significance of Ethyl 11H-perfluoroundecanoate

Ethyl 11H-perfluoroundecanoate is a partially fluorinated ester that combines the unique properties of a long perfluoroalkyl chain with a reactive ester functional group. The high electronegativity and steric demand of the fluorine atoms impart characteristics such as high thermal and chemical stability, hydrophobicity, and lipophobicity to the perfluorinated segment of the molecule. The terminal ethyl ester group, however, provides a site for further chemical modification, making it a versatile intermediate in organic synthesis. Its structural attributes are of significant interest in the development of novel surfactants, polymers, and biocompatible materials.

The Synthetic Pathway: Fischer-Speier Esterification

The synthesis of Ethyl 11H-perfluoroundecanoate is most directly achieved through the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (11H-perfluoroundecanoic acid) and an alcohol (ethanol) to form an ester and water.

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism can be summarized in the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 11H-perfluoroundecanoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Ethyl 11H-perfluoroundecanoate.

To drive the equilibrium towards the product side and achieve a high yield, an excess of one of the reactants, typically the less expensive alcohol (ethanol in this case), is used.[1][3]

Diagram of the Synthesis Workflow

Sources

A Technical Guide to the Physical Characteristics of Ethyl 11H-perfluoroundecanoate: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11H-perfluoroundecanoate, a partially fluorinated ester, is a compound of increasing interest within the scientific community, particularly in the realms of materials science and drug development. Its unique properties, conferred by the extensive fluorination of its alkyl chain, distinguish it from its non-fluorinated counterparts. A thorough understanding of its fundamental physical characteristics, such as boiling point and density, is paramount for its effective application, purification, and manipulation in a laboratory setting. This technical guide provides an in-depth exploration of the boiling point and density of Ethyl 11H-perfluoroundecanoate, detailing experimental methodologies for their determination, the underlying scientific principles that govern these properties, and a comparative analysis with related compounds.

Core Physical Properties of Ethyl 11H-perfluoroundecanoate

The defining physical properties of Ethyl 11H-perfluoroundecanoate are its elevated boiling point and high density, both of which are direct consequences of its molecular structure.

| Property | Value |

| Boiling Point | 243.9°C at 760 mmHg |

| Density | 1.611 g/cm³ |

| Appearance | Colorless liquid |

| Molecular Formula | C₁₃H₅F₂₁O₂ |

| Molecular Weight | 574.15 g/mol |

In-Depth Analysis of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from the liquid to the gaseous phase. The significantly high boiling point of Ethyl 11H-perfluoroundecanoate is a direct consequence of the strong intermolecular forces present between its molecules.

The Causality Behind Its High Boiling Point

The primary contributors to the elevated boiling point of Ethyl 11H-perfluoroundecanoate are the strong carbon-fluorine bonds and the resulting molecular polarity. Fluorine is the most electronegative element, and its presence along the carbon chain induces significant polarity in the C-F bonds. While the molecule has a non-polar perfluorinated tail, the ester functional group and the terminal hydrogen introduce a degree of polarity.

The dominant intermolecular forces at play are:

-

Dipole-Dipole Interactions: Arising from the polar C-F bonds and the ester group.

-

Van der Waals Dispersion Forces: These forces are significant due to the large number of electrons in the fluorine atoms and the overall size of the molecule. The strength of these forces increases with molecular weight and surface area.

The collective strength of these intermolecular forces requires a substantial amount of thermal energy to overcome, resulting in a high boiling point.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is crucial for purification by distillation and for characterizing the compound. Several established methods can be employed, with the choice depending on the sample volume and the required precision.

A standardized method for determining the boiling point of engine coolants, ASTM D1120, provides a robust framework that can be adapted for high-boiling liquids like Ethyl 11H-perfluoroundecanoate. This method involves heating the liquid in a flask equipped with a reflux condenser and a calibrated thermometer to measure the equilibrium boiling point at atmospheric pressure.

For smaller sample volumes, the Siwoloboff method offers a reliable alternative. This technique involves placing a small amount of the liquid in a sample tube along with an inverted capillary tube. The assembly is then heated in a controlled manner. The boiling point is identified as the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.

Experimental Workflow: Boiling Point Determination (Siwoloboff Method)

Caption: Workflow for determining the boiling point using the Siwoloboff method.

In-Depth Analysis of Density

Density is a fundamental physical property defined as mass per unit volume. The high density of Ethyl 11H-perfluoroundecanoate is a hallmark of highly fluorinated compounds.

The Causality Behind Its High Density

The high density of Ethyl 11H-perfluoroundecanoate can be attributed to several factors:

-

High Atomic Mass of Fluorine: Fluorine has a significantly higher atomic mass (19.00 amu) compared to hydrogen (1.01 amu). The replacement of most hydrogen atoms with fluorine atoms in the undecanoate chain leads to a substantial increase in the overall molecular weight within a similar molecular volume.

-

Efficient Molecular Packing: The linear nature of the perfluorinated chain allows for efficient packing of the molecules in the liquid state, maximizing the mass contained within a given volume.

-

Strong Intermolecular Forces: The strong dipole-dipole interactions and van der Waals forces contribute to pulling the molecules closer together, further increasing the density.

Experimental Determination of Density

Precise density measurements are essential for various applications, including formulation development and quality control. Standardized and reliable methods are available for this purpose.

The OECD Test Guideline 109 provides a comprehensive framework for the determination of the density of liquids and solids. For liquids like Ethyl 11H-perfluoroundecanoate, this guideline recommends several methods, including the use of a pycnometer or an oscillating densitometer.

The pycnometer method is a highly accurate and widely used technique for determining the density of liquids. It involves accurately weighing a precisely known volume of the liquid. The density is then calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer. Temperature control is critical for accurate measurements, as density is temperature-dependent.

Experimental Workflow: Density Determination (Pycnometer Method)

Caption: Workflow for determining the density of a liquid using a pycnometer.

Comparative Analysis

To contextualize the physical properties of Ethyl 11H-perfluoroundecanoate, it is insightful to compare them with related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl 11H-perfluoroundecanoate | C₁₃H₅F₂₁O₂ | 574.15 | 243.9 | 1.611 |

| Perfluoroundecanoic Acid | C₁₁HF₂₁O₂ | 564.08 | ~245 (decomposes) | ~1.79 |

| Ethyl Undecanoate | C₁₃H₂₆O₂ | 214.35 | 251 | 0.86 |

| Ethyl Perfluorooctanoate | C₁₀H₅F₁₅O₂ | 464.11 | 199-201 | 1.543 |

Data for comparative compounds is sourced from various chemical suppliers and databases.

This comparison highlights the profound impact of fluorination. Replacing hydrogen with fluorine dramatically increases both the boiling point and density. While Ethyl Undecanoate has a similar chain length, its boiling point is comparable, but its density is significantly lower. The comparison with Perfluoroundecanoic Acid and Ethyl Perfluorooctanoate further illustrates that the high boiling point and density are characteristic features of highly fluorinated molecules.

Conclusion

The physical characteristics of Ethyl 11H-perfluoroundecanoate, specifically its high boiling point and density, are direct manifestations of its unique molecular structure dominated by the presence of numerous fluorine atoms. A comprehensive understanding of these properties, coupled with the ability to accurately determine them through standardized experimental protocols, is fundamental for the successful application of this compound in research and development. This guide provides the necessary theoretical framework and practical methodologies to empower scientists and professionals in their work with this and other fluorinated compounds.

References

-

GlobalChemMall. (n.d.). Ethyl 11H-perfluoroundecanoate. Retrieved from [Link]

-

ITRC. (2020). Physical and Chemical Properties of PFAS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Masterson, W. L., & Hurley, C. N. (2016). Chemistry: Principles and Reactions. Cengage Learning.

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 109: Density of Liquids and Solids. Retrieved from [Link]

-

ASTM International. (2022). ASTM D1120-22: Standard Test Method for Boiling Point of Engine Coolants. Retrieved from [Link]

-

BUCHI. (n.d.). Boiling point determination according to Siwoloboff and Ph. Eur. - a comparison. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Density Measurement. Retrieved from [Link]

An In-Depth Technical Guide to the Solubility of Ethyl 11H-perfluoroundecanoate in Common Organic Solvents

Abstract

Ethyl 11H-perfluoroundecanoate is a highly fluorinated ester of significant interest in materials science, drug development, and chemical manufacturing. Its unique structure, characterized by a long perfluorinated carbon chain and a terminal ethyl ester group, imparts distinct physicochemical properties that dictate its behavior in solution. A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of Ethyl 11H-perfluoroundecanoate, offers insights into its expected qualitative solubility in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.

Introduction to Ethyl 11H-perfluoroundecanoate: Structure and Implications

Ethyl 11H-perfluoroundecanoate (CAS No. 1649-56-5) is an organic compound with the linear formula F(CF₂)₁₀CH₂COOCH₂CH₃. Its molecular structure is dominated by a long, electron-rich perfluoroalkyl chain, making it a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Key physicochemical properties include:

-

Appearance: Typically a colorless liquid[1].

-

Boiling Point: 243.9°C at 760 mmHg.

-

Density: 1.611 g/cm³.

-

Vapor Pressure: 0.0312 mmHg at 25°C.

The defining feature of this molecule is its segmented nature: a highly non-polar, rigid, and bulky perfluorinated "tail" and a more polar ethyl ester "head." This duality is the primary determinant of its solubility behavior. Perfluorinated compounds are known for being both hydrophobic (water-repelling) and lipophobic (fat-repelling), which can lead to unusual miscibility behavior even with common organic solvents[2].

The Governing Principles of Solubility for Fluorinated Esters

The long-standing principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

In the case of Ethyl 11H-perfluoroundecanoate, the perfluoroalkyl chain creates a molecule with very weak van der Waals forces. This results in low miscibility with many hydrocarbon-based organic solvents, as the C-F bonds are highly polarized yet the molecule itself has a small overall dipole moment and exhibits weak intermolecular attractions[1][2]. While haloalkanes, in general, tend to dissolve in organic solvents, the extensive fluorination of this ester makes its behavior distinct[1].

The diagram below illustrates the conceptual relationship between the structure of Ethyl 11H-perfluoroundecanoate and its expected interaction with different classes of solvents.

Caption: Conceptual solubility of Ethyl 11H-perfluoroundecanoate.

Qualitative and Quantitative Solubility Profile

While a comprehensive, publicly available dataset of quantitative solubility for Ethyl 11H-perfluoroundecanoate is lacking—with safety data sheets often stating "no data available"—we can infer a qualitative profile based on the behavior of similar fluorinated compounds and fundamental chemical principles[3].

The table below summarizes the expected solubility in a range of common organic solvents. It is critical to note that this information is predictive and should be confirmed by experimental measurement for any precise application.

| Solvent Class | Solvent Name | Polarity Index | Expected Qualitative Solubility | Rationale / Notes |

| Non-Polar | n-Hexane | 0.1 | Soluble | Perfluorinated chains often show miscibility with short-chain hydrocarbons. The weak intermolecular forces are compatible[2]. |

| Toluene | 2.4 | Soluble | The aromatic nature and low polarity of toluene allow for favorable dispersion interactions with the fluorinated chain. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Likely Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | 4.4 | Moderately Soluble | The ester functionality of the solvent may interact favorably with the ester head of the solute, but the fluorinated tail may limit overall solubility. | |

| Acetone | 5.1 | Moderately to Sparingly Soluble | Increased polarity may lead to less favorable interactions with the long, non-polar fluorinated chain. | |

| Acetonitrile (ACN) | 5.8 | Sparingly Soluble | High polarity and the nature of acetonitrile make it a less ideal solvent for highly fluorinated, non-polar compounds[4]. | |

| Polar Protic | Ethanol | 4.3 | Sparingly Soluble | Hydrogen bonding in ethanol is a strong solvent-solvent interaction that is not easily overcome by the weak interactions offered by the fluorinated ester. |

| Methanol | 5.1 | Sparingly Soluble | Similar to ethanol, but its higher polarity further reduces its effectiveness as a solvent for this compound. | |

| Aqueous | Water | 10.2 | Insoluble | The strong hydrogen bonding network of water and the hydrophobic/lipophobic nature of the fluorinated compound lead to immiscibility[1]. |

Experimental Protocol for Quantitative Solubility Determination

To address the absence of public data, a robust and self-validating experimental protocol is essential. The following procedure is based on the widely accepted shake-flask method, consistent with OECD Guideline 105, adapted for organic solvents[5][6][7][8][9].

Principle of the Method

A supersaturated solution of Ethyl 11H-perfluoroundecanoate in the selected organic solvent is prepared and agitated at a constant temperature for a sufficient period to allow for the system to reach thermodynamic equilibrium. After equilibration, the undissolved solute is separated from the saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Solutions:

-

To a series of 4 mL glass vials, add approximately 100 mg of Ethyl 11H-perfluoroundecanoate.

-

Add 2 mL of the desired organic solvent to each vial. This creates a slurry, ensuring an excess of the solid phase.

-

Securely cap the vials with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a minimum of 24 hours. A preliminary kinetic study is recommended to determine the time required to reach equilibrium (i.e., when solubility measurements at 24, 48, and 72 hours are statistically identical).

-

-

Phase Separation:

-

After equilibration, transfer the vials to a centrifuge.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid. It is crucial that the temperature is maintained during this step.

-

-

Sample Collection and Preparation:

-

Without disturbing the solid pellet, carefully withdraw a 100 µL aliquot of the clear supernatant using a calibrated pipette.

-

Immediately transfer this aliquot into a pre-weighed volumetric flask (e.g., 10 mL).

-

Dilute the sample with the mobile phase (for HPLC) or a suitable volatile solvent (for GC) and record the final volume. This dilution factor must be accurately recorded.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of Ethyl 11H-perfluoroundecanoate in a suitable solvent (e.g., acetonitrile or hexane) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the diluted samples.

-

-

Analytical Quantification:

-

Method A: High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a robust technique for non-volatile or semi-volatile compounds. Fluorinated phases can offer alternative selectivity compared to standard C18 columns[10].

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a specialized fluorinated phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Since the compound lacks a strong chromophore, a UV detector at low wavelength (e.g., 210 nm) may be used, but an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is often more sensitive and specific for such compounds[11].

-

Injection Volume: 10 µL.

-

-

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC is well-suited for volatile and thermally stable compounds. It offers high resolution and the mass spectrometer provides definitive identification[12][13][14].

-

Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

-

Injection: 1 µL, splitless mode.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 600.

-

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility (S) in the original solvent using the following formula, accounting for the dilution factor:

-

S (mg/mL) = C_measured (mg/mL) × (V_final / V_initial)

-

Where:

-

C_measured is the concentration determined from the calibration curve.

-

V_final is the final volume after dilution.

-

V_initial is the initial volume of the supernatant taken.

-

-

-

Conclusion

References

-

National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. NCERT. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl fluoroacetate. PubChem Compound Database. [Link]

-

Various Authors. (2017). What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. [Link]

-

Fountain, K. J., & Neue, U. D. (2009). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

-

Vekariya, R. L., & Patel, H. D. (2023). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids. MDPI. [Link]

-

Wasik, S. P., & Tsang, W. (1970). Gas chromatography of perfluorinated compounds. Journal of Chromatography A. [Link]

-

Kiplagat, J. K., & An, Q. (2023). Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization. RSC Publishing. [Link]

-

Wikipedia contributors. (n.d.). 2-Fluoroethanol. Wikipedia. [Link]

-

Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. [Link]

-

Lee, S., & Kim, S. (2011). Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

-

Tarafder, A., & El-Sayed, L. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta. [Link]

-

Bian, X., et al. (2025). Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. [Link]

-

Abraham, M. H., & Acree, W. E. (2026). The factors that influence solubility in perfluoroalkane solvents. ResearchGate. [Link]

-

Various Authors. (2025). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. ResearchGate. [Link]

-

Solubility of Things. (n.d.). 1-Fluorononane. [Link]

-

Chemistry Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?[Link]

-

MDPI. (2021). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. [Link]

-

ResearchGate. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

-

ResearchGate. (n.d.). Physicochemical Features of Fluorinated Ethyl Acetate-Based Highly Concentrated Electrolyte Solutions and Their Effects on Electrochemical Properties of LiNi 0.8 Co 0.1 Mn 0.1 O 2 Positive Electrodes. [Link]

-

JACS Au. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Water. IUPAC-NIST Solubilities Database. [Link]

-

Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

ResearchGate. (2025). (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

-

Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]

-

Chromatography Online. (n.d.). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. [Link]

-

MDPI. (n.d.). High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment. [Link]

-

ResearchGate. (2025). Solubility of Acephate in Different Solvents from (292.90 to 327.60) K. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

-

Chemistry Stack Exchange. (2012). Why does 9-fluorenone dissolve in hexane?[Link]

-

Ingeniería UC. (n.d.). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. [Link]

-

ScienceDirect. (n.d.). Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. [Link]

-

MG Chemicals. (2017). Ethyl Acetate 9620 Technical Data Sheet. [Link]

-

Analytice. (2017). OECD 105 - Water Solubility Test at 20°C. [Link]

-

Wikipedia contributors. (n.d.). Ethyl trifluoroacetate. Wikipedia. [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]

-

Davis, V. K., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Materials Chemistry Frontiers. [Link]

-

Union Petrochemical. (n.d.). ETHYL ACETATE. [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. mdpi.com [mdpi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. filab.fr [filab.fr]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 11H-perfluoroundecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11H-perfluoroundecanoate is a partially fluorinated ester of significant interest in various fields, including materials science and as a potential building block in the synthesis of novel therapeutic agents. Its unique structure, featuring a hydrocarbon ethyl ester group and a long perfluorinated carbon chain terminated by a single hydrogen, imparts distinct physicochemical properties. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for ethyl 11H-perfluoroundecanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data are based on fundamental principles of spectroscopy and analysis of analogous structures, offering a robust framework for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of ethyl 11H-perfluoroundecanoate, CH3CH2OC(O)(CF2)9CF2H, presents distinct regions that are readily probed by various spectroscopic techniques. The ethyl group (-CH2CH3), the ester carbonyl group (C=O), the perfluorinated chain (-(CF2)n-), and the terminal difluoromethyl group (-CF2H) each give rise to characteristic signals. This guide will dissect the predicted spectroscopic signature of each of these components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For ethyl 11H-perfluoroundecanoate, 1H, 13C, and 19F NMR experiments are all highly informative.

1H NMR Spectroscopy

The 1H NMR spectrum is predicted to be relatively simple, with signals arising from the ethyl group and the terminal hydrogen on the perfluorinated chain.

Predicted 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~ 6.0 | Triplet of Triplets (tt) | 1H | -CF2H | The proton is coupled to the two adjacent fluorine atoms (2JHF) and to the two fluorine atoms of the next CF2 group (3JHF), resulting in a triplet of triplets. The strong deshielding effect of the numerous fluorine atoms causes a significant downfield shift. |

| ~ 4.3 | Quartet (q) | 2H | -OCH2 CH3 | The methylene protons are coupled to the three protons of the adjacent methyl group, resulting in a quartet. The electronegative oxygen atom deshields these protons, shifting them downfield. |

| ~ 1.3 | Triplet (t) | 3H | -OCH2CH3 | The methyl protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet. |

Experimental Protocol for 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 11H-perfluoroundecanoate in ~0.7 mL of deuterated chloroform (CDCl3).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-8 ppm.

-

Employ a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl3 (δ 7.26 ppm).

13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The signals will be influenced by the attached fluorine and oxygen atoms.

Predicted 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~ 160 | -C (O)O- | The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift.[1] |

| ~ 105-120 | -(C F2)n- | The carbons in the perfluorinated chain will appear in a complex pattern due to C-F coupling. They are highly deshielded by the attached fluorine atoms. |

| ~ 108 (t, 1JCF ≈ 240 Hz) | -C F2H | The terminal difluoromethyl carbon will be a triplet due to coupling with the two attached fluorine atoms and will be shifted downfield. |

| ~ 63 | -OCH2 CH3 | The methylene carbon is deshielded by the adjacent oxygen atom. |

| ~ 14 | -OCH2CH3 | The methyl carbon of the ethyl group appears at a typical upfield chemical shift.[1] |

Experimental Protocol for 13C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz 1H frequency).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a 45° pulse angle to reduce the experiment time.

-

A longer relaxation delay (e.g., 10 seconds) may be necessary for the quaternary carbonyl carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

-

-

Processing: Fourier transform the FID, and apply phase and baseline corrections. Reference the spectrum to the CDCl3 solvent peak (δ 77.16 ppm).

19F NMR Spectroscopy

19F NMR is a powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus.[2]

Predicted 19F NMR Data (470 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~ -81 | Singlet (broad) | 6F | -(CF2)CF2 (CF2)3- | The internal CF2 groups of the long perfluorinated chain are in very similar chemical environments, leading to overlapping signals that may appear as a broad singlet. |

| ~ -122 | Multiplet | 2F | -C(O)CF2 - | The CF2 group adjacent to the carbonyl is expected to be at a distinct chemical shift due to the electron-withdrawing effect of the ester group. |

| ~ -126 | Multiplet | 2F | -CF2CF2 CF2H | The CF2 group adjacent to the terminal CF2H group will have a unique chemical shift and will show coupling to the neighboring fluorine atoms. |

| ~ -138 | Doublet of Triplets (dt) | 2F | -CF2 H | The fluorine atoms of the terminal difluoromethyl group will be a doublet due to coupling with the attached proton (2JFH) and a triplet due to coupling with the adjacent CF2 group (3JFF). |

Experimental Protocol for 19F NMR Spectroscopy

-

Sample Preparation: The same sample used for 1H and 13C NMR can be used.

-

Instrumentation: A 470 MHz NMR spectrometer (corresponding to a 500 MHz 1H frequency).

-

Acquisition Parameters:

-

Set the spectral width to cover a wide range, for example, from -50 to -200 ppm.

-

Use a 90° pulse angle.

-

A relaxation delay of 5 seconds is generally sufficient.

-

Acquire a moderate number of scans (e.g., 64) for a good signal-to-noise ratio.

-

-

Processing: Fourier transform the FID, followed by phase and baseline correction. An external reference standard, such as CCl3F (δ 0 ppm), is typically used.

NMR Workflow Diagram

Caption: Workflow for NMR analysis of Ethyl 11H-perfluoroundecanoate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Vibration | Functional Group | Causality |

| ~ 2980 | Medium | C-H stretch | -CH2CH3 | The stretching vibration of the sp3 C-H bonds in the ethyl group. |

| ~ 1760 | Strong | C=O stretch | Ester | The carbonyl group of the ester is a strong dipole, leading to a very intense absorption band. The electron-withdrawing perfluoroalkyl chain is expected to shift this band to a higher wavenumber compared to a typical alkyl ester.[3][4] |

| ~ 1200-1300 | Strong | C-O stretch | Ester | The stretching vibration of the C-O single bond in the ester group. |

| ~ 1100-1200 | Very Strong | C-F stretch | -CF2- | The C-F bonds are highly polar, resulting in very strong and characteristic absorption bands in this region. The numerous C-F bonds in the perfluorinated chain will lead to a broad and intense absorption. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the clean KBr/NaCl plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR analysis of Ethyl 11H-perfluoroundecanoate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment | Causality |

| 574 | [M]+ | The molecular ion peak, corresponding to the molecular weight of the compound. This peak may be of low intensity or absent in EI-MS due to the lability of the molecule. |

| 529 | [M - OCH2CH3]+ | Loss of the ethoxy group is a common fragmentation pathway for ethyl esters. |

| 501 | [C10F19O]+ | A fragment resulting from cleavage within the perfluorinated chain. |

| 481 | [C9F17O]+ | Further fragmentation of the perfluorinated chain. |

| 69 | [CF3]+ | The trifluoromethyl cation is a very stable and common fragment in the mass spectra of perfluorinated compounds.[5] |

| 45 | [OCH2CH3]+ | The ethoxy cation. |

| 29 | [CH2CH3]+ | The ethyl cation. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spec analysis of Ethyl 11H-perfluoroundecanoate.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and Mass Spectrometry data for ethyl 11H-perfluoroundecanoate. By understanding the expected spectroscopic signatures of its constituent functional groups, researchers, scientists, and drug development professionals can confidently identify and characterize this compound. The provided experimental protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data. The synergistic use of these analytical techniques will be crucial for quality control, reaction monitoring, and the exploration of the potential applications of ethyl 11H-perfluoroundecanoate.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Gelbard, G. (2005). Organic synthesis by catalysis with ion-exchange resins. Industrial & Engineering Chemistry Research, 44(23), 8594-8600.

- da Silva, A. C., et al. (2015). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the Brazilian Chemical Society, 26(8), 1721-1728.

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

The Chemistry Teacher. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- T. L. T. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, 8, 145.

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

Sources

A Guide to the Thermal Stability and Decomposition of Ethyl 11H-perfluoroundecanoate: A Predictive and Methodological Approach

Introduction to Ethyl 11H-perfluoroundecanoate: Structure and Predicted Thermal Behavior

Ethyl 11H-perfluoroundecanoate, with the chemical structure CF₃(CF₂)₉CH₂COOCH₂CH₃, is a molecule characterized by a long, highly fluorinated carbon chain and an ethyl ester functional group. The thermal stability of this compound is primarily dictated by the interplay between the exceptionally strong carbon-fluorine (C-F) bonds and the relatively weaker bonds within the ethyl ester moiety.

The perfluoroalkyl chain imparts significant thermal stability to one end of the molecule. The C-F bond is one of the strongest single bonds in organic chemistry, with bond dissociation energies often exceeding 100 kcal/mol. In contrast, the ester group contains several weaker bonds, including C-C, C-O, and C-H bonds, which are more susceptible to thermal cleavage. It is therefore hypothesized that the initial thermal decomposition of Ethyl 11H-perfluoroundecanoate will be initiated at the ethyl ester functional group.[1]

Core Analytical Techniques for Thermal Stability Assessment

A comprehensive evaluation of a compound's thermal stability relies on a combination of analytical techniques that provide complementary information. For Ethyl 11H-perfluoroundecanoate, the primary methods of choice are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in conjunction with an evolved gas analysis technique such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining the decomposition temperature, providing quantitative data on mass loss events.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Evolved Gas Analysis (EGA): By coupling the outlet of a TGA instrument to a mass spectrometer or FTIR spectrometer (TGA-MS or TGA-FTIR), the gaseous decomposition products can be identified in real-time. This is crucial for elucidating the decomposition mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful technique where the sample is rapidly heated and the fragments are separated and identified, providing detailed insight into the decomposition products.[2][3][4]

Proposed Experimental Workflow for Characterization

The following section outlines a detailed, self-validating experimental protocol for the comprehensive thermal analysis of Ethyl 11H-perfluoroundecanoate.

Experimental Design

A multi-faceted approach is proposed to not only determine the decomposition temperature but also to understand the kinetics and mechanism of decomposition.

Caption: A multi-phase experimental workflow for the comprehensive thermal analysis of Ethyl 11H-perfluoroundecanoate.

Step-by-Step Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 11H-perfluoroundecanoate into a clean, tared ceramic or platinum crucible.

-

Atmosphere: Perform initial runs in both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or a blend of oxygen and nitrogen at 50 mL/min) to assess the influence of oxygen on the decomposition process.

-

Temperature Program:

-

Data Analysis:

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Seal 2-5 mg of Ethyl 11H-perfluoroundecanoate in a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point above the expected melting point but below the decomposition temperature (determined from the initial TGA screen) at a rate of 10 °C/min.

-

-

Data Analysis:

-

Identify the melting point (T_m) as the peak of the endothermic melting transition.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_fus).

-

Protocol 3: Evolved Gas Analysis (TGA-MS/FTIR and Py-GC-MS)

-

TGA-MS/FTIR:

-

Run the TGA protocol as described above, with the gas outlet connected to the MS or FTIR spectrometer.

-

Monitor the evolution of specific m/z fragments (MS) or infrared absorbances (FTIR) as a function of temperature to identify the gaseous decomposition products.

-

-

Pyrolysis-GC-MS:

-

Place a small amount of the sample in a pyrolysis probe.

-

Rapidly heat the sample to a temperature corresponding to the main decomposition event observed in the TGA.

-

The evolved fragments are swept into a GC column for separation and then into an MS for identification. This provides a detailed "fingerprint" of the non-gaseous and less volatile decomposition products.[2][4]

-

Predicted Thermal Decomposition Mechanism

Based on the principles of chemical kinetics and the known behavior of per- and polyfluoroalkyl substances (PFAS), a multi-step decomposition mechanism for Ethyl 11H-perfluoroundecanoate can be proposed. The initiation step is likely to involve the ester group, which is the most thermally labile part of the molecule.

Caption: A proposed radical-mediated thermal decomposition pathway for Ethyl 11H-perfluoroundecanoate.

The proposed mechanism involves:

-

Initiation: Homolytic cleavage of the C-O bond in the ester group, forming a perfluoroalkylacetyl radical and an ethyl radical. This is the weakest point in the molecule, apart from the C-H bonds.

-

Propagation:

-

The perfluoroalkylacetyl radical is expected to readily undergo decarboxylation to yield carbon dioxide and a perfluoroalkylmethyl radical.

-

The ethyl radical can undergo β-scission to form ethylene, a stable gaseous product.

-

The highly energetic perfluoroalkylmethyl radical can then initiate a cascade of fragmentation reactions along the perfluoroalkyl chain, likely through C-C bond scission.[7][8] This "unzipping" mechanism is characteristic of the thermal decomposition of many PFAS.[8]

-

-

Termination: The various radical species can recombine or disproportionate to form a complex mixture of smaller perfluorinated alkanes and olefins. In the presence of oxygen or water, further reactions can lead to the formation of carbonyl fluoride (COF₂) and hydrogen fluoride (HF).[1]

Summary of Expected Data

The comprehensive analysis proposed in this guide would yield the following key data points, which are essential for a complete understanding of the thermal stability of Ethyl 11H-perfluoroundecanoate.

| Parameter | Analytical Technique | Expected Information |

| Melting Point (T_m) | DSC | Provides the temperature of the solid-to-liquid phase transition and is an indicator of purity. |

| Enthalpy of Fusion (ΔH_fus) | DSC | Quantifies the energy required for melting. |

| Onset Decomposition Temp (T_onset) | TGA | The temperature at which the material begins to decompose. A critical parameter for determining maximum processing and storage temperatures. |

| Peak Decomposition Temp (T_peak) | TGA (DTG Curve) | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (%) | TGA | The percentage of mass lost during decomposition, indicating the extent of volatilization. |

| Activation Energy of Decomposition (E_a) | Multi-Heating Rate TGA | A kinetic parameter that describes the energy barrier for the decomposition reaction. |

| Decomposition Products | TGA-MS/FTIR, Py-GC-MS | Identification of the gaseous and condensed-phase products formed during thermal degradation, which is crucial for mechanistic elucidation and safety assessment. |

Conclusion

References

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

- Kissa, E. (2001). Fluorinated Surfactants and Repellents. CRC Press.

- Vyazovkin, S., et al. (2011).

-

Wang, F., et al. (2021). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. Environmental Science & Technology Letters, 8(1), 73-78. [Link]

-

Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8036–8046. [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]

- Winarto, D. A., & Murshed, S. M. S. (2018). A review on the thermophysical properties of fatty acid esters as phase change materials. Journal of Energy Storage, 17, 1-13.

-

Simmons, J. T., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(2), 405–421. [Link]

-

Lu, H., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5349–5365. [Link]

- Giraud, R. J., & Lemal, D. M. (2001). Pyrolysis of Perfluoro-2-propoxypropionyl Fluoride: Perfluoro-α-lactones Revisited. The Journal of Organic Chemistry, 66(10), 3443–3447.

-

ResearchGate. (n.d.). The influence of heating rate on TGA results for FLG. [Link]

-

Md Radzi, A. H., et al. (2024). Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Comparative Study. Polymers, 16(18), 2465. [Link]

-

Shimadzu. (2021, December 16). Simple, Effective Solution for Characterization & Quantification of Microplastics by Pyrolysis-GC/MS [Video]. YouTube. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 17(4), 819-828. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS | Sciety [sciety.org]

- 4. eag.com [eag.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 11H-perfluoroundecanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11H-perfluoroundecanoate, a member of the long-chain per- and polyfluoroalkyl substances (PFAS) family, is a specialty chemical characterized by a lengthy fluorinated carbon chain and a terminal ethyl ester group. This unique molecular architecture imparts a range of desirable physicochemical properties, including high thermal stability, chemical inertness, and low surface energy. These characteristics have led to its use and investigation in various scientific and industrial fields, from the creation of advanced materials to potential applications in the life sciences.

This technical guide provides a comprehensive overview of Ethyl 11H-perfluoroundecanoate, consolidating key literature and seminal knowledge. It is designed to serve as a foundational resource for researchers and professionals engaged in work involving this and related fluorinated compounds. The guide will delve into its synthesis, physicochemical properties, analytical characterization, potential applications, and the pertinent toxicological and environmental considerations.

Physicochemical Properties

Ethyl 11H-perfluoroundecanoate is a colorless liquid under standard conditions. The high degree of fluorination in its structure is the primary determinant of its distinct properties. The strong carbon-fluorine bonds contribute to its high thermal stability and resistance to chemical degradation.

| Property | Value | Source |

| Molecular Formula | C13H5F21O2 | [1] |

| Molecular Weight | 574.15 g/mol | [1] |

| Boiling Point | 243.9°C at 760 mmHg | [1] |

| Density | 1.611 g/cm³ | [1] |

| Flash Point | 98.5°C | [1] |

| Vapor Pressure | 0.0312 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [1] |

Synthesis of Ethyl 11H-perfluoroundecanoate

The most common and straightforward method for the synthesis of Ethyl 11H-perfluoroundecanoate is the Fischer esterification of its corresponding carboxylic acid, 11H-perfluoroundecanoic acid, with ethanol in the presence of an acid catalyst.[2]

Reaction Scheme:

Caption: Synthesis of Ethyl 11H-perfluoroundecanoate via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of Ethyl 11H-perfluoroundecanoate based on the principles of Fischer esterification.[2][3]

Materials:

-

11H-perfluoroundecanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11H-perfluoroundecanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure Ethyl 11H-perfluoroundecanoate.

Analytical Characterization

The structural confirmation and purity assessment of Ethyl 11H-perfluoroundecanoate are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the methylene group adjacent to the perfluoroalkyl chain.[4]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a complex pattern of signals corresponding to the different fluorine environments in the perfluoroalkyl chain. This technique is particularly powerful for confirming the structure of fluorinated compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for both the identification and quantification of Ethyl 11H-perfluoroundecanoate. The gas chromatogram will show a characteristic retention time for the compound, and the mass spectrum will display a unique fragmentation pattern. Key fragments would likely include the loss of the ethoxy group and successive fragmentation of the perfluoroalkyl chain.[6][7]

Potential Applications

The unique properties of Ethyl 11H-perfluoroundecanoate make it a candidate for several specialized applications.

-

Advanced Materials and Coatings: Due to its low surface energy and hydrophobic/oleophobic nature, it can be used in the formulation of specialty coatings to impart water and oil repellency to surfaces.[8] Perfluorinated compounds are known for their use in creating durable and resistant coatings.

-

Lubricants: The high thermal stability and chemical inertness suggest potential use as a lubricant or a component in lubricant formulations for demanding environments.

-

Drug Delivery: The field of drug delivery is exploring the use of fluorinated compounds in nanoemulsions and other delivery systems.[2] The biocompatibility and stability of such compounds are areas of active research.

-

Reference Standard: In analytical chemistry, pure Ethyl 11H-perfluoroundecanoate can serve as a reference standard for the detection and quantification of this and other related PFAS compounds in environmental and biological samples.[9]

Toxicological and Environmental Considerations

As a long-chain PFAS, Ethyl 11H-perfluoroundecanoate raises potential toxicological and environmental concerns. While specific toxicological data for this exact compound are limited, information on related long-chain perfluorinated carboxylic acids (PFCAs) can provide some insight.

-

Persistence and Bioaccumulation: Long-chain PFAS are known for their persistence in the environment and their potential to bioaccumulate in living organisms.[10][11] The strong C-F bond makes them resistant to degradation.

-

Toxicity: Studies on other long-chain PFCAs have indicated potential for developmental and reproductive toxicity, as well as other adverse health effects in animal studies.[12][13] The in vitro toxicity of various PFAS has been a subject of extensive research.

-

Biodegradation: The biodegradation of perfluorinated compounds is generally slow.[10][14] The ester linkage in Ethyl 11H-perfluoroundecanoate may be susceptible to hydrolysis, potentially releasing 11H-perfluoroundecanoic acid, a persistent PFCA.

It is imperative that the handling, use, and disposal of Ethyl 11H-perfluoroundecanoate are conducted with appropriate safety precautions and in accordance with environmental regulations.[1]

Conclusion

Ethyl 11H-perfluoroundecanoate is a specialty fluorinated compound with a unique set of properties that make it of interest for various advanced applications. Its synthesis is achievable through standard organic chemistry techniques, and its characterization relies on modern analytical methods. As with all long-chain PFAS, a thorough understanding of its toxicological and environmental profile is crucial for its responsible use and development. This guide serves as a starting point for researchers and professionals, providing a framework of the current knowledge and highlighting areas for further investigation.

References

[2] OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures. [Link]

[6] Taylor & Francis Online. (2024-07-10). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. [Link]

[8] MDPI. (2024-09-11). Fabrication of Corrosion-Resistant Superhydrophobic Coatings and Impermeable Porous Structures Using Fluorinated Microemulsions Containing Thermally Decomposable Surfactants. [Link]

[4] RSC Publishing. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

[10] PubMed. (2008). Biodegradation of perfluorinated compounds. [Link]

[7] ResearchGate. (2010). Quantification of fluorotelomer-based chemicals in mammalian matrices by monitoring perfluoroalkyl chain fragments with GC/MS. [Link]